2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-oxo-2-phenylethyl)acetamide
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Overview
Description
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-oxo-2-phenylethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes isoindoloquinazoline and acetamide moieties, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-oxo-2-phenylethyl)acetamide typically involves multiple steps, including the formation of the isoindoloquinazoline core and subsequent functionalization. Common synthetic routes may include:
Formation of Isoindoloquinazoline Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Functionalization: Introduction of methoxy groups and acetamide moiety through reactions such as methylation and amidation.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-oxo-2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce hydroquinone derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes and interactions at the molecular level.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-oxo-2-phenylethyl)acetamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3,11-Trihydroxy-2,9-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium
- 9,10-Dimethoxy-5,6-dihydro[1,3]dioxolo[4,5-g]isoquinolino[3,2-a]isoquinolin-7-ium hydroxide
- (6aS)-2,11-Dihydroxy-1,10-dimethoxy-6,6-dimethyl-4-oxo-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium
Uniqueness
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-oxo-2-phenylethyl)acetamide stands out due to its unique combination of functional groups and structural features
Properties
Molecular Formula |
C27H23N3O6 |
---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-phenacylacetamide |
InChI |
InChI=1S/C27H23N3O6/c1-35-21-13-12-18-23(24(21)36-2)27(34)30-19-11-7-6-10-17(19)26(33)29(25(18)30)15-22(32)28-14-20(31)16-8-4-3-5-9-16/h3-13,25H,14-15H2,1-2H3,(H,28,32) |
InChI Key |
CURBBBNJDYEFFL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCC(=O)C5=CC=CC=C5)OC |
Origin of Product |
United States |
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